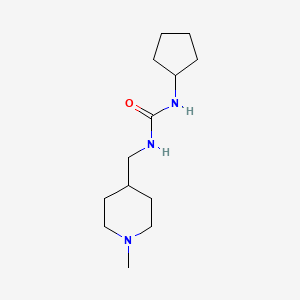

1-环戊基-3-((1-甲基哌啶-4-基)甲基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

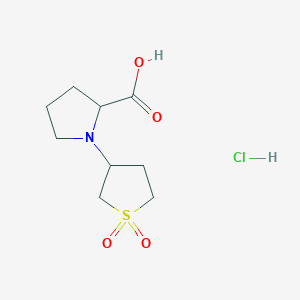

描述

“1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea” is a compound with a molecular weight of 171.24 . It has a five-membered cyclopentyl ring and a piperidine ring, which is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 18 non-H bonds, 1 multiple bond, 3 rotatable bonds, and 1 double bond. It also features a five-membered ring (cyclopentyl), a six-membered ring (piperidine), a urea derivative, and a secondary amine .Chemical Reactions Analysis

While specific chemical reactions involving “1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea” are not available, similar compounds have been studied for their potential as 5-HT6 receptor antagonists .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.科学研究应用

可溶性环氧合酶抑制剂

- 研究背景:对人和鼠可溶性环氧合酶 (sEH) 的 1-芳基-3-(1-酰基哌啶-4-基)脲抑制剂进行了研究。与金刚烷类似物相比,这些抑制剂在结构上与 1-环戊基-3-((1-甲基哌啶-4-基)甲基)脲相关,在药代动力学参数和减轻炎症性疼痛的效力方面显示出显着改善(Rose 等人,2010 年)。

吡啶-2-基脲的构象研究

- 研究重点:对吡啶-2-基脲的构象异构体及其与胞嘧啶的结合特性进行了研究。这项研究提供了对类似化合物结构行为的见解,包括 1-环戊基-3-((1-甲基哌啶-4-基)甲基)脲(Chien 等人,2004 年)。

乙酰胆碱酯酶抑制

- 研究意义:合成了一系列柔性的 1-(2-氨基乙氧基)-3-芳基(硫代)脲,其中包括与 1-环戊基-3-((1-甲基哌啶-4-基)甲基)脲类似的结构,并对其抗乙酰胆碱酯酶活性进行了评估。这突出了此类化合物在神经学研究中的潜力(Vidaluc 等人,1995 年)。

晶体结构分析

- 与材料科学的相关性:阐明了与 1-环戊基-3-((1-甲基哌啶-4-基)甲基)脲在结构上相关的化合物戊环菌酮的晶体结构,为材料科学和药物制剂提供了有价值的信息(Kang 等人,2015 年)。

安全和危害

作用机制

Target of Action

The primary target of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is the 5-HT6 receptor (5-HT6R) . The 5-HT6R belongs to the serotonin superfamily and is exclusively located in regions of the brain associated with learning and memory .

Mode of Action

1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea acts as a potent and selective antagonist at the 5-HT6R . It binds to the receptor, blocking its activation and thereby inhibiting the receptor’s function .

Biochemical Pathways

The antagonism of the 5-HT6R by 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea leads to an increase in the levels of glutamate and acetylcholine in the brain . These neurotransmitters are associated with learning and memory .

Pharmacokinetics

The compound shows a good pharmacokinetic profile . .

Result of Action

The result of the action of 1-Cyclopentyl-3-((1-methylpiperidin-4-yl)methyl)urea is an improvement in cognitive function . By increasing the levels of glutamate and acetylcholine in the brain, it enhances learning and memory .

属性

IUPAC Name |

1-cyclopentyl-3-[(1-methylpiperidin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c1-16-8-6-11(7-9-16)10-14-13(17)15-12-4-2-3-5-12/h11-12H,2-10H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMVUJOHMZLXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)